Sorbitan, monoacetate

Description

Sorbitan monoacetate is a theoretical or less-documented ester derived from sorbitol, a sugar alcohol, and acetic acid. It belongs to the broader class of sorbitan esters, which are nonionic surfactants widely used as emulsifiers in food, cosmetics, pharmaceuticals, and industrial applications. Sorbitan esters are formed by esterifying sorbitol with fatty acids, producing compounds with hydrophilic (sorbitol) and lipophilic (fatty acid) regions. These compounds share a common sorbitol backbone but differ in their esterified fatty acid chains, which critically influence their physicochemical properties and applications .

Properties

CAS No. |

93963-96-3 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

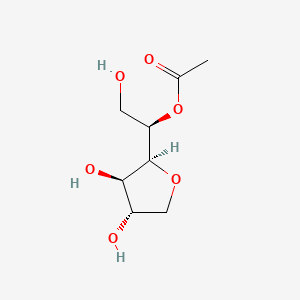

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] acetate |

InChI |

InChI=1S/C8H14O6/c1-4(10)14-6(2-9)8-7(12)5(11)3-13-8/h5-9,11-12H,2-3H2,1H3/t5-,6+,7+,8+/m0/s1 |

InChI Key |

MLGREEGGYIPMSP-LXGUWJNJSA-N |

Isomeric SMILES |

CC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |

Canonical SMILES |

CC(=O)OC(CO)C1C(C(CO1)O)O |

Origin of Product |

United States |

Preparation Methods

Esterification Using Acetic Acid and Catalysts

- Reactants : Sorbitan and acetic acid in stoichiometric or slight excess amounts.

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or base catalysts like sodium hydroxide can be used.

- Reaction Conditions : Typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Temperature : Moderate heating around 100–150°C is common.

- Reaction Time : Several hours (4–10 hours) depending on catalyst and temperature.

One-Step Synthesis via Vacuum Esterification (Adapted from Sorbitan Monooleate Preparation)

Although the detailed patent focuses on sorbitan monooleate, the methodology is relevant for sorbitan monoacetate preparation due to similar esterification principles:

- Stepwise Addition : Sorbitan, acetic acid (or acyl donor), and a composite catalyst (e.g., sodium hydroxide and high-purity phosphorous acid) are added sequentially into a vacuum reaction vessel.

- Vacuum and Temperature Control : The reaction is conducted under vacuum (0.07–0.09 MPa) to facilitate removal of water and drive esterification.

- Heating Profile : Initial heating to 160°C with steam, then switching to thermal oil heating to reach 210–220°C.

- Material Circulation : A material circulating pump is used once the temperature exceeds 165°C to ensure thorough mixing and contact between reactants.

- Reaction Duration : 8.5–9 hours with periodic sampling every 15–30 minutes to monitor product transparency and acid value.

- Cooling and Product Recovery : After completion, the reaction mixture is cooled to 80–90°C, vacuum is released, and the product is collected.

This method offers advantages such as lower reaction temperature compared to traditional methods, shorter reaction time, improved product color and flowability, and no need for decolorization.

Chemical Reactions Analysis

Hydrolysis Reactions

Sorbitan monoacetate undergoes hydrolysis to form acetic acid and sorbitan anhydride. This reaction is critical in metabolic pathways:

-

Mechanism : The ester bond cleaves under acidic or alkaline conditions, releasing acetic acid and the corresponding sorbitan anhydride (e.g., 1,4-anhydrosorbitol) .

-

Metabolic Fate : In biological systems, the fatty acid moiety (acetic acid) enters endogenous metabolism, while sorbitan derivatives are excreted via urine or CO₂ .

Table 2: Hydrolysis Products and Pathways

| Product | Fate | Source |

|---|---|---|

| Acetic Acid | Metabolic integration | |

| Sorbitan Anhydride | Urinary excretion/CO₂ |

Research Findings

-

Catalyst Efficiency : Phosphorous acid and sodium hydroxide composites reduce reaction times and energy costs compared to traditional methods .

-

Safety and Toxicity : A group ADI of 10 mg/kg bw/day (expressed as sorbitan) has been established for sorbitan esters, indicating low acute toxicity .

-

Physical Properties : Sorbitan monoacetate is soluble in ethanol and insoluble in water, with a molecular weight of 206.19 g/mol .

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₆ | |

| Molecular Weight | 206.19 g/mol | |

| Solubility | Soluble in ethanol |

Data from Comparative Studies

A study on sorbitan monooleate synthesis highlights catalyst effects on sorbitol dehydration:

-

Catalyst Impact : Sodium hydroxide and potassium hydroxide reduce water loss to 0.38–0.45%, while phosphoric acid results in higher water loss (1.7%) .

-

Hydroxyl Value : Lower hydroxyl values (1,367 mgKOH/g) correlate with efficient dehydration .

Table 4: Catalyst Effects on Dehydration

| Catalyst | Water Loss (%) | Hydroxyl Value (mgKOH/g) | Source |

|---|---|---|---|

| NaOH/KOH | 0.38–0.45 | 1,656–1,666 | |

| H₃PO₄ | 1.7 | 1,030 |

Scientific Research Applications

Pharmaceuticals

In the pharmaceutical sector, sorbitan monoacetate serves as a non-ionic surfactant and emulsifier. Its primary functions include:

- Emulsification : Used in the formulation of creams, lotions, and ointments.

- Stabilization : Helps maintain the stability of active ingredients in drug formulations.

- Dispersant : Facilitates the uniform distribution of active pharmaceutical ingredients.

Cosmetics

Sorbitan monoacetate is extensively used in cosmetic formulations due to its ability to enhance texture and stability. Key applications include:

- Emulsifier : Commonly used in moisturizers and creams to blend oil and water phases.

- Thickening Agent : Improves the viscosity of products like lotions and shampoos.

- Skin Conditioning Agent : Provides a smooth feel to skin care products.

Food Industry

In food applications, sorbitan monoacetate is utilized primarily as an emulsifier. Its roles encompass:

- Food Emulsification : Maintains the stability of oil-water mixtures in products such as dressings and sauces.

- Texture Improvement : Enhances mouthfeel in baked goods and confections.

- Shelf Life Extension : Helps prevent separation and spoilage in processed foods.

Textiles

The textile industry employs sorbitan monoacetate for its emulsifying properties, which are beneficial for:

- Finishing Agents : Improves the softness and feel of fabrics.

- Lubricants : Reduces friction during textile processing.

- Antistatic Agents : Minimizes static cling in synthetic fibers.

Case Study 1: Pharmaceutical Formulation

A study on the formulation of a topical cream using sorbitan monoacetate demonstrated its effectiveness as an emulsifier. The cream maintained a stable emulsion over six months at various temperatures, showcasing sorbitan monoacetate's role in enhancing product stability.

| Parameter | Initial Value | 6-Month Value |

|---|---|---|

| Viscosity (cP) | 1500 | 1450 |

| pH | 5.5 | 5.6 |

| Emulsion Stability (Visual) | Stable | Stable |

Case Study 2: Food Application

In a comparative study on salad dressings, the inclusion of sorbitan monoacetate improved emulsion stability compared to formulations without it. The results indicated that dressings with sorbitan monoacetate showed less separation over time.

| Sample | Separation (ml) | Stability (Days) |

|---|---|---|

| Control (no emulsifier) | 10 | 5 |

| With Sorbitan Monoacetate | 2 | 30 |

Mechanism of Action

The mechanism of action of sorbitan, monoacetate is primarily based on its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form stable emulsions by reducing the interfacial tension between immiscible liquids. Additionally, it can interact with proteins and other macromolecules, stabilizing their structures and preventing denaturation.

Comparison with Similar Compounds

Discussion: Sorbitan Monoacetate (Theoretical Considerations)

- Structure : A single acetate group esterified to sorbitol, making it more hydrophilic than longer-chain esters.

- Potential Applications: Likely a water-soluble emulsifier with higher HLB (>10), suitable for oil-in-water (o/w) systems.

- Limitations : Acetic acid’s short chain may reduce surfactant efficiency compared to laurate or stearate esters.

Biological Activity

Sorbitan monoacetate, a derivative of sorbitol, is part of a larger family of sorbitan esters that are widely used in food, pharmaceuticals, and cosmetic formulations. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article delves into the biological activity of sorbitan monoacetate, covering its metabolism, toxicity, and potential health effects based on diverse research findings.

Chemical Structure and Properties

Sorbitan monoacetate is formed through the esterification of sorbitol with acetic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 218.25 g/mol

This compound exhibits surfactant properties, making it useful in emulsifying and stabilizing formulations.

Metabolism and Absorption

Research indicates that sorbitan esters, including monoacetate, undergo hydrolysis in the gastrointestinal tract. After oral administration, they can be metabolized into fatty acids and sorbitol anhydrides. Studies have shown that the absorption and excretion of these metabolites occur predominantly through urine, with minimal accumulation in body tissues .

Table 1: Metabolic Fate of Sorbitan Esters

| Compound | Absorption (%) | Excretion (Urine/Faeces) | Bioavailability (%) |

|---|---|---|---|

| Sorbitan Monostearate | 50 | 44% (urine) / 42% (faeces) | 53.3 |

| Sorbitan Monooleate | Incomplete | 88% (urine) / 24-37% (faeces) | - |

| Sorbitan Monoacetate | Not specified | Not specified | - |

Toxicity Studies

Sorbitan monoacetate has been evaluated for acute and chronic toxicity. The No Observed Adverse Effect Level (NOAEL) for sorbitan monostearate was determined to be approximately 2,600 mg/kg body weight per day in long-term studies on mice . Similar findings were observed for other sorbitan esters, suggesting a low toxicity profile across this compound class.

Table 2: Toxicological Data Summary

| Study Type | NOAEL (mg/kg/day) | Observations |

|---|---|---|

| Acute Oral Toxicity | >5,000 | No adverse effects at high doses |

| Chronic Feeding Study | 2,600 | No carcinogenic effects noted |

| Developmental Toxicity | Not significant | No adverse effects on gestation or fertility |

Genotoxicity Assessment

Current data indicate that sorbitan esters do not raise concerns regarding genotoxicity. Limited studies have shown no significant mutagenic effects in vitro or in vivo . The European Food Safety Authority (EFSA) concluded that the available data supports the safety of these compounds as food additives.

Case Studies and Applications

- Food Industry : Sorbitan monoacetate is often used as an emulsifier in food products. It helps maintain texture and stability without adverse health effects at regulated levels.

- Pharmaceuticals : In drug formulations, it acts as a stabilizer and solubilizer for active ingredients, enhancing bioavailability.

- Cosmetics : Its humectant properties allow it to retain moisture in skin care products, contributing to their effectiveness .

Q & A

Basic Question: What are the established methodologies for synthesizing sorbitan monoacetate, and how can reaction conditions be optimized?

Sorbitan monoacetate is typically synthesized via esterification of sorbitan with acetic anhydride. Key parameters include molar ratios of reactants, temperature (60–80°C), and catalysts like sulfuric acid or enzymatic agents . To optimize yield, researchers should perform kinetic studies using techniques like HPLC or titration to monitor reaction progress. Evidence from cellulose monoacetate synthesis suggests that adjusting acetic anhydride concentration and reaction time significantly impacts the degree of substitution (DS) . Design factorial experiments to test variables systematically.

Basic Question: What analytical techniques are most reliable for characterizing sorbitan monoacetate’s structural and functional properties?

Fourier-transform infrared spectroscopy (FTIR) is critical for identifying ester linkages (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups. Nuclear magnetic resonance (NMR), particularly ¹H and ¹³C, resolves acetyl group integration and confirms DS . For DS quantification, titrimetric methods (e.g., saponification) or elemental analysis (CHNS) are recommended. Cross-validate results using multiple techniques to address instrument-specific biases .

Advanced Question: How can researchers resolve contradictions in reported DS values for sorbitan monoacetate across studies?

Discrepancies in DS often arise from differences in reaction time, reagent purity, or post-synthesis purification (e.g., dialysis, solvent extraction). To reconcile data, standardize protocols using pharmacopeial guidelines for esterification and report raw data (e.g., NMR peak integrals) for transparency. Meta-analyses of published DS values under controlled conditions (e.g., fixed molar ratios) can identify systematic errors .

Advanced Question: What experimental designs are suitable for investigating sorbitan monoacetate’s role as an emulsifier in polymer systems?

Adopt interfacial tension measurements (e.g., pendant drop method) to quantify emulsification efficiency. Compare sorbitan monoacetate with structurally similar surfactants (e.g., Span 80) in polymerizations, monitoring particle size via dynamic light scattering (DLS) . Use response surface methodology (RSM) to model interactions between surfactant concentration, monomer type, and emulsion stability .

Advanced Question: Can computational modeling predict sorbitan monoacetate’s behavior in novel solvents or under extreme conditions?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can model solvation dynamics and thermal stability. Validate predictions with experimental data (e.g., thermogravimetric analysis, TGA). For structure-property relationships, employ density functional theory (DFT) to calculate charge distribution and reactivity indices .

Basic Question: What safety protocols should be followed when handling sorbitan monoacetate in laboratory settings?

Refer to Material Safety Data Sheets (MSDS) for hazard mitigation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Store in airtight containers away from oxidizers. Conduct risk assessments for large-scale syntheses .

Advanced Question: How can synergistic effects between sorbitan monoacetate and cationic polymers be systematically studied?

Design co-formulation experiments with cationic polymers (e.g., polyacrylamide) and measure synergistic retention using rheology or zeta potential analysis. Apply statistical tools like ANOVA to differentiate additive vs. synergistic effects. Compare results with control systems lacking sorbitan monoacetate .

Advanced Question: What factors influence the reproducibility of sorbitan monoacetate synthesis across laboratories?

Critical factors include reagent purity (≥95% acetic anhydride), solvent grade (anhydrous conditions), and equipment calibration (e.g., temperature controllers). Implement inter-laboratory studies with shared protocols and blinded sample analysis to identify variability sources .

Basic Question: How can researchers ensure compliance with pharmacopeial standards for sorbitan monoacetate in drug delivery systems?

Validate purity using monographs from pharmacopeias (e.g., USP-NF), which specify limits for residual solvents and heavy metals. Perform high-performance liquid chromatography (HPLC) with UV detection to verify compliance . Document batch-to-batch variability using control charts .

Advanced Question: What methodologies are appropriate for assessing sorbitan monoacetate’s biodegradability in environmental applications?

Conduct OECD 301B tests (Ready Biodegradability) to measure mineralization rates. Use liquid chromatography-mass spectrometry (LC-MS) to track degradation intermediates. Compare with structurally analogous compounds (e.g., sorbitan monostearate) to establish structure-biodegradability relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.